REACTION_CXSMILES
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[CH2:1]([O:3][C:4]1[CH:5]=[CH:6][C:7]([F:11])=[C:8]([OH:10])[CH:9]=1)[CH3:2].[C:12]([Si:16]([CH3:19])([CH3:18])Cl)([CH3:15])([CH3:14])[CH3:13].N1C=CN=C1.O>CC(N(C)C)=O>[C:12]([Si:16]([O:10][C:8]1[CH:9]=[C:4]([O:3][CH2:1][CH3:2])[CH:5]=[CH:6][C:7]=1[F:11])([CH3:19])[CH3:18])([CH3:15])([CH3:14])[CH3:13]
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Name
|
|
Quantity
|
75.5 g
|
Type
|
reactant
|
Smiles
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C(C)OC=1C=CC(=C(C1)O)F
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Name
|
|
Quantity
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80.2 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)[Si](Cl)(C)C
|
Name
|
|
Quantity
|
36.2 g
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Type
|
reactant
|
Smiles
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N1C=NC=C1
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Name
|
|
Quantity
|
400 mL
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Type
|
reactant
|
Smiles
|
O
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Name
|
|
Quantity
|
250 mL
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Type
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solvent
|
Smiles
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CC(=O)N(C)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
The mixture was extracted with hexane
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Type
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WASH
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Details
|
The organic layer was washed with water, 10% Na2CO3 solution, water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
|
filtrated
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)OCC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 127 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |